1,3,3-Trimethylindolino-beta-naphthopyrylospiran
Overview
Description
Synthesis Analysis
The synthesis of 1,3,3-Trimethylindolino-beta-naphthopyrylospiran involves thermal evaporation techniques. Thin films of this compound were synthesized using conventional thermal evaporation methods onto substrates to fabricate heterojunctions for applications in photovoltaic devices (El-Nahass & Desoky, 2018).
Molecular Structure Analysis
X-ray diffraction (XRD) and transmission electron microscopy (TEM) were employed to study the crystal structure of 1,3,3-Trimethylindolino-beta-naphthopyrylospiran in both powder and thin film forms. It was found to have a polycrystalline structure with a monoclinic crystal system (El-Nahass & Desoky, 2017).
Chemical Reactions and Properties
Research on 1,3,3-Trimethylindolino-beta-naphthopyrylospiran has highlighted its photochromic and electrochromic properties, which are influenced by its ionization and the formation of intermediate products. These properties are a direct result of its unique chemical structure, which exhibits positive solvatochromism in its absorption spectra and an increased rate constant for thermobleaching with rising solvent polarity (Kozlovskaya et al., 1994).
Physical Properties Analysis
The optical properties of 1,3,3-Trimethylindolino-beta-naphthopyrylospiran thin films have been extensively studied. Spectrophotometric measurements revealed direct electronic transitions with an energy gap of approximately 2.3 eV. Parameters such as the refractive index, absorption index, oscillator energy, dispersion energy, and dielectric constants were calculated, providing insights into its potential applications in optical devices (El-Nahass & Desoky, 2017).
Chemical Properties Analysis
The compound's synthesis also sheds light on its chemical properties, including its ability to form heterojunctions, which exhibit notable photovoltaic characteristics under illumination. This property is significant for its application in photovoltaic devices, demonstrating its potential in energy conversion technologies (El-Nahass & Desoky, 2018).
Scientific Research Applications
Structural and Optical Properties : El-Nahass and Desoky (2017) investigated the structural and optical properties of SO thin films synthesized using a thermal evaporation technique. They found that these films exhibit direct electronic transitions with an energy gap of ~2.3 eV and calculated various optical parameters, indicating potential applications in optical and electronic devices (El-Nahass & Desoky, 2017).
Photovoltaic Device Application : In a 2018 study by El-Nahass and Desoky, SO thin film was used to fabricate an n-SO/P-Si heterojunction, which demonstrated photovoltaic characteristics under constant illumination. This suggests its potential use in solar energy conversion (El-Nahass & Desoky, 2018).
Coordination with Metal Ions : Osipov et al. (2023) explored the interaction of SO with manganese(II) hexafluoroacetylacetonate, forming a binuclear coordination complex. This study highlights its role in photochromic transformations upon metal ion coordination (Osipov et al., 2023).
Acidochromic Stabilization : Seiler et al. (2018) presented a novel approach to stabilize the open-ring merocyanine form of SO in the solid state. They used a co-crystallization approach with inorganic acids, which could have implications in the field of materials science, particularly for photochromic materials (Seiler et al., 2018).
Thermochromic Coating for Temperature Monitoring : A study by Souza et al. (2016) explored the development of thermochromic coatings based on SO for temperature monitoring in various equipment. Their findings have applications in industrial monitoring systems (Souza et al., 2016).
Dye-Sensitized Solar Cell : Takeshita, Umeda, and Hara (2017) investigated the use of SO in dye-sensitized solar cells (DSSC), finding that it enhanced the photovoltaic conversion efficiency. This suggests its potential use in renewable energy technologies (Takeshita, Umeda, & Hara, 2017).
Photoswitchable Properties in Metal-Organic Frameworks : Schwartz et al. (2017) studied the behavior of SO embedded in metal-organic frameworks, showing that it retains photoswitching properties similar to those in a dissolved state. This opens up applications in molecular electronics and materials science (Schwartz et al., 2017).
Safety And Hazards
Future Directions
While there is limited information available on the future directions of research involving 1,3,3-Trimethylindolino-beta-naphthopyrylospiran, its unique properties suggest potential applications in various fields. For instance, its photochromic properties could be useful in the development of new optoelectronic devices .
properties
IUPAC Name |
1',3',3'-trimethylspiro[benzo[f]chromene-3,2'-indole] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-22(2)19-10-6-7-11-20(19)24(3)23(22)15-14-18-17-9-5-4-8-16(17)12-13-21(18)25-23/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQKEQFXLWFVCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC5=CC=CC=C54)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369549 | |
Record name | 1,3,3-Trimethylindolino-beta-naphthopyrylospiran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethylindolino-beta-naphthopyrylospiran | |
CAS RN |
1592-43-4 | |
Record name | 1,3,3-Trimethylindolino-beta-naphthopyrylospiran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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